
N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide, commonly known as TAN-67, is a synthetic compound that belongs to the class of opioid receptor ligands. TAN-67 has been extensively studied for its potential use in pain management and addiction treatment.
Mechanism of Action
TAN-67 exerts its pharmacological effects through the activation of delta opioid receptors. Delta opioid receptors are G protein-coupled receptors that are primarily located in the central nervous system. Activation of delta opioid receptors leads to the inhibition of neurotransmitter release, resulting in the modulation of pain and reward pathways. TAN-67 has been shown to be a highly selective delta opioid receptor agonist, making it a promising candidate for pain management and addiction treatment.
Biochemical and Physiological Effects:
TAN-67 has been shown to have analgesic effects in various animal models of pain. It has been found to be effective in reducing nociceptive responses, including thermal and mechanical stimuli. Additionally, TAN-67 has been shown to reduce the rewarding effects of opioids, suggesting its potential use in addiction treatment. TAN-67 has also been shown to have a low potential for abuse and dependence, making it a safer alternative to traditional opioid medications.
Advantages and Limitations for Lab Experiments
TAN-67 has several advantages for lab experiments, including its high affinity and selectivity for delta opioid receptors, its analgesic effects, and its low potential for abuse and dependence. However, TAN-67 has some limitations, including its relatively short half-life and its limited solubility in aqueous solutions. These limitations can be overcome through various formulation techniques and administration routes.
Future Directions
There are several future directions for the research and development of TAN-67. One potential direction is the optimization of its pharmacokinetic properties, such as its half-life and solubility. Another potential direction is the development of novel formulations and administration routes, such as transdermal patches and nasal sprays. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-addictive effects of TAN-67. Finally, clinical trials are needed to evaluate the safety and efficacy of TAN-67 in humans.
Synthesis Methods
The synthesis of TAN-67 involves the reaction of 7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalene with but-2-yn-1-amine. The resulting product is a white solid that is soluble in organic solvents. The purity and yield of TAN-67 can be improved through various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
TAN-67 has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have high affinity and selectivity for the delta opioid receptor, which is involved in the modulation of pain and reward pathways. TAN-67 has been tested in various animal models of pain, and it has been found to be effective in reducing nociceptive responses. Additionally, TAN-67 has been shown to reduce the rewarding effects of opioids, suggesting its potential use in addiction treatment.
properties
IUPAC Name |
N-(7-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-2-4-14(18)17-13-6-3-5-10-11(13)7-9(15)8-12(10)16/h7-8,13H,3,5-6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIYWHNLCWDZAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCC2=C1C=C(C=C2F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl)but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

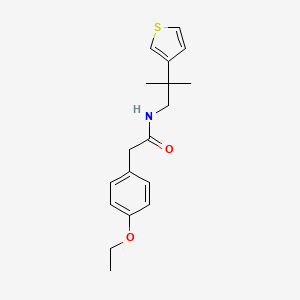
![3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride](/img/structure/B2665158.png)
![N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2665159.png)

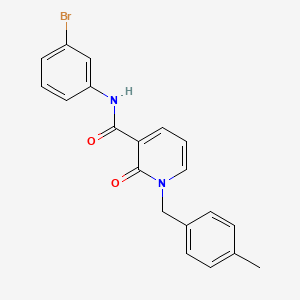

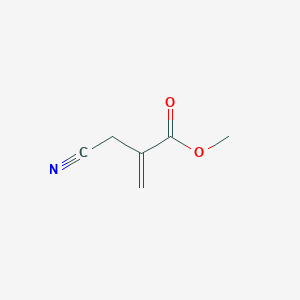
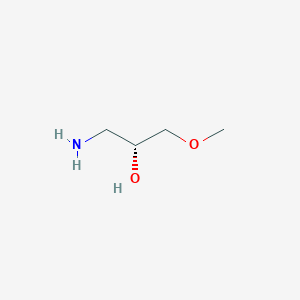

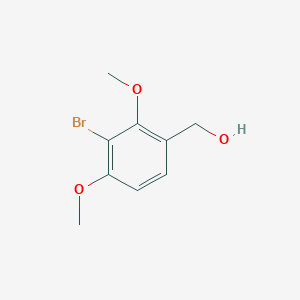


![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2665177.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2665180.png)